Cas no 67201-41-6 (Phenol, 2,6-dibromo-4-methyl-, acetate)

フェノール、2,6-ジブロモ-4-メチル-、アセテートは、臭素化された芳香族化合物の一種であり、有機合成化学において重要な中間体として利用されます。この化合物は、2,6-ジブロモ-4-メチルフェノールのアセチル化により得られ、高い反応性と安定性を兼ね備えています。特に、医薬品や農薬の合成において、ブロモ基の導入や官能基変換の前駆体として有用です。また、結晶性が良好で取り扱いやすく、純度の高い製品を得やすい点が特徴です。その化学的性質から、精密有機合成や材料科学分野での応用が期待されています。

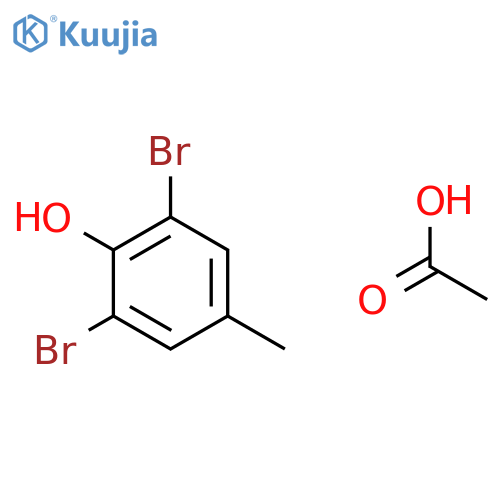

67201-41-6 structure

商品名:Phenol, 2,6-dibromo-4-methyl-, acetate

CAS番号:67201-41-6

MF:C9H8Br2O2

メガワット:307.966621398926

CID:4128169

Phenol, 2,6-dibromo-4-methyl-, acetate 化学的及び物理的性質

名前と識別子

-

- Phenol, 2,6-dibromo-4-methyl-, acetate

-

- インチ: InChI=1S/C9H8Br2O2/c1-5-3-7(10)9(8(11)4-5)13-6(2)12/h3-4H,1-2H3

- InChIKey: BSQARFRHRFYRDQ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)Oc1c(Br)cc(C)cc1Br

Phenol, 2,6-dibromo-4-methyl-, acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | PH004317-1mg |

67201-41-6 | 1mg |

¥2041.72 | 2023-09-15 |

Phenol, 2,6-dibromo-4-methyl-, acetate 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

67201-41-6 (Phenol, 2,6-dibromo-4-methyl-, acetate) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量